

# **Avitinib CAS number and chemical properties**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Avitinib |           |
| Cat. No.:            | B593773  | Get Quote |

An In-depth Technical Guide to **Avitinib**: Chemical Properties, Mechanism of Action, and Experimental Analysis

#### Introduction

**Avitinib**, also known as Abivertinib or AC0010, is a third-generation, orally available, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed for the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first-generation EGFR TKIs due to mutations such as T790M.[3][4] This document provides a comprehensive overview of **Avitinib**'s chemical properties, its mechanism of action through key signaling pathways, and detailed experimental protocols for its evaluation.

# **Chemical Properties**

**Avitinib** is a pyrrolopyrimidine-based compound.[5] Its chemical and physical properties are summarized in the table below.



| Property            | Value                                                                                                                    |  |
|---------------------|--------------------------------------------------------------------------------------------------------------------------|--|
| CAS Number          | 1557267-42-1[5]                                                                                                          |  |
| Synonyms            | AC0010, Abivertinib[2][5]                                                                                                |  |
| Molecular Formula   | C26H26FN7O2[5]                                                                                                           |  |
| Molecular Weight    | 487.5 g/mol [5]                                                                                                          |  |
| IUPAC Name          | N-[3-[[2-[[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide[5] |  |
| Appearance          | Crystalline solid[5]                                                                                                     |  |
| Solubility          | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:10): 0.9 mg/ml[5][6]                           |  |
| Storage Temperature | -20°C[5]                                                                                                                 |  |

## **Mechanism of Action and Signaling Pathways**

Avitinib functions as a selective inhibitor of mutant forms of EGFR.[2] Upon oral administration, it covalently binds to and inhibits the activity of these mutated receptors, including the T790M resistance mutation.[2] This blockage prevents EGFR-mediated signaling, which in turn can induce cell death and inhibit tumor growth in cancer cells with these specific mutations.[2] By being selective for mutant EGFR, Avitinib's toxicity profile may be reduced compared to non-selective EGFR inhibitors that also target wild-type EGFR.[2]

The primary signaling pathway affected by **Avitinib** is the EGFR signaling cascade. In cancer, mutated EGFR is often constitutively active, leading to the hyperactivation of downstream prosurvival pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][7] **Avitinib**'s inhibition of EGFR phosphorylation at sites like Tyr1068 prevents the recruitment and activation of downstream signaling proteins, thereby inhibiting the phosphorylation of key kinases like Akt and ERK1/2.[1]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by **Avitinib**.





Click to download full resolution via product page

Avitinib inhibits mutant EGFR, blocking downstream signaling.



# Quantitative Data In Vitro Efficacy (IC50 Values)

**Avitinib** demonstrates high potency against EGFR mutations, particularly the L858R/T790M double mutation, while showing significantly less activity against wild-type EGFR.[8]

| Target                            | Cell Line      | IC50 Value    |
|-----------------------------------|----------------|---------------|
| EGFR L858R/T790M                  | -              | 0.18 nM[1][8] |
| EGFR L858R                        | -              | 0.18 nM[1]    |
| Wild-Type EGFR                    | -              | 7.68 nM[1][8] |
| Mutant EGFR Phosphorylation       | NCI-H1975      | 7.3 nM[1]     |
| Mutant EGFR Phosphorylation       | NIH/3T3_TC32T8 | 2.8 nM[1]     |
| BTK (Bruton's Tyrosine<br>Kinase) | -              | 59 nM[8]      |
| JAK3 (Janus Kinase 3)             | -              | 360 nM[8]     |

#### **Pharmacokinetic Parameters in Rats**

Pharmacokinetic studies in Sprague-Dawley rats have been conducted to understand the absorption, distribution, metabolism, and excretion of **Avitinib**.[8][9]

| Parameter                                    | Value (following oral administration) |  |
|----------------------------------------------|---------------------------------------|--|
| T <sub>max</sub> (Time to max concentration) | 1 to 2 hours[8]                       |  |
| Bioavailability                              | 15.9 - 41.4%[8]                       |  |
| Elimination Half-life (t1/2)                 | ~1.73 hours[8]                        |  |
| Total Body Clearance                         | 5.91 L/h/kg[8]                        |  |
| Volume of Distribution                       | 14.76 L/kg[8]                         |  |

# **Experimental Protocols**



## In Vitro Metabolic Stability and Inhibition Assay

This protocol is designed to assess the inhibitory effect of **Avitinib** on the metabolism of another drug, such as osimertinib, using rat liver microsomes (RLM).[9]

- Preparation of Incubation System: A total volume of 200 μL is prepared containing the metabolic substrate (e.g., 0.01 μM osimertinib), the inhibitor (1 μM Avitinib), 100 mM potassium phosphate buffer (pH 7.4), and rat liver microsomes.[9]
- Pre-incubation: The mixture is pre-incubated for 5 minutes in a 37°C water bath.[9]
- Initiation of Reaction: The metabolic reaction is initiated by adding 1 mM NADPH.[9]
- Termination of Reaction: The reaction is stopped at various time points (e.g., 0, 10, 20, 30, 40, 50 minutes) by adding 200 μL of ice-cold acetonitrile (ACN).[9]
- Sample Processing: An internal standard (e.g., 50 ng/mL diazepam) is added, and the mixture is centrifuged at 13,000 rpm for 10 minutes at 4°C.[9]
- Analysis: The supernatant is collected, and a 2 μL aliquot is injected into a UPLC-MS/MS system for quantification of the remaining substrate. The half-maximal inhibitory concentration (IC<sub>50</sub>) is then calculated.[9]

# In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for evaluating the effect of **Avitinib** on the pharmacokinetics of a co-administered drug in a rat model.[9][10]





Click to download full resolution via product page

Workflow for the in vivo pharmacokinetic study in rats.



### Conclusion

**Avitinib** is a potent and selective third-generation EGFR inhibitor with a well-defined chemical structure and mechanism of action. Its high affinity for clinically relevant EGFR mutations, coupled with a lower affinity for wild-type EGFR, makes it a promising therapeutic agent for NSCLC. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigations, including ongoing clinical trials, will continue to elucidate its full therapeutic potential and safety profile.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. avitinib My Cancer Genome [mycancergenome.org]
- 3. What is Avitinib Maleate used for? [synapse.patsnap.com]
- 4. OAR@UM: Investigating the effects of avitinib in non-small cell lung cancer [um.edu.mt]
- 5. Avitinib | CAS 1557267-42-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Effects of avitinib on the pharmacokinetics of osimertinib in vitro and in vivo in rats PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of avitinib on the pharmacokinetics of osimertinib in vitro and in vivo in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avitinib CAS number and chemical properties].
   BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b593773#avitinib-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com